molecular formula C23H19ClN4O5S B12120755 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12120755
M. Wt: 498.9 g/mol
InChI Key: RWFXOCQTKVIASE-UHFFFAOYSA-N
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Description

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a sulfonamide group, and a pyrimidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a nucleophilic substitution reaction, where a sulfonamide precursor reacts with the chromene core.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction, often facilitated by a catalyst such as a palladium complex.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyrimidine moiety may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C23H19ClN4O5S

Molecular Weight

498.9 g/mol

IUPAC Name

6-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H19ClN4O5S/c1-12-8-20-17(10-18(12)24)19(29)11-21(33-20)23(30)27-15-4-6-16(7-5-15)34(31,32)28-22-9-13(2)25-14(3)26-22/h4-11H,1-3H3,(H,27,30)(H,25,26,28)

InChI Key

RWFXOCQTKVIASE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

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